N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester
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Overview
Description
N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester, also known as HOCPCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HOCPCA belongs to a class of compounds known as fatty acid amides, which are known to have a wide range of biological activities.
Mechanism Of Action
The mechanism of action of N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester is not fully understood. However, it is believed to act through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. Activation of PPARα by N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines.
Biochemical And Physiological Effects
N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester has also been shown to reduce oxidative stress and improve lipid metabolism.
Advantages And Limitations For Lab Experiments
One of the advantages of N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester is its high potency and selectivity for PPARα. This makes it a useful tool for studying the role of PPARα in various biological processes. However, one of the limitations of N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester. One area of interest is its potential use as an anti-cancer agent. Studies have shown that N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Another area of interest is its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester has been shown to improve lipid metabolism and reduce insulin resistance in animal models. Finally, further studies are needed to fully understand the mechanism of action of N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester and its potential therapeutic applications in various fields.
Conclusion
In conclusion, N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its high potency and selectivity for PPARα make it a useful tool for studying the role of PPARα in various biological processes. N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester has been shown to have anti-inflammatory and analgesic effects, and has potential applications in cancer, inflammation, and metabolic disorders. Further research is needed to fully understand the mechanism of action of N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester involves the reaction of benzyl carbamate with 4-hydroxy-5-octen-1-one in the presence of a base catalyst. The reaction proceeds via a Michael addition followed by a cyclization step. The yield of N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
Scientific Research Applications
N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester has been investigated for its potential therapeutic applications in various fields, including cancer, inflammation, and pain. Studies have shown that N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester has also been shown to have analgesic effects in animal models of pain.
properties
IUPAC Name |
benzyl N-[(E)-4-hydroxy-7-oxooct-5-enyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-13(18)9-10-15(19)8-5-11-17-16(20)21-12-14-6-3-2-4-7-14/h2-4,6-7,9-10,15,19H,5,8,11-12H2,1H3,(H,17,20)/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMLPBMOYVXYLB-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC(CCCNC(=O)OCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C(CCCNC(=O)OCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester |
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